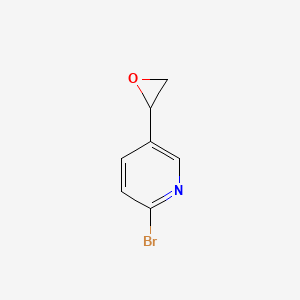

2-Bromo-5-(oxiran-2-yl)pyridine

Description

2-Bromo-5-(oxiran-2-yl)pyridine is an organic compound with the molecular formula C7H6BrNO. It is a pyridine derivative with a bromine atom at the 2-position and an oxirane (epoxide) ring at the 5-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula |

C7H6BrNO |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

2-bromo-5-(oxiran-2-yl)pyridine |

InChI |

InChI=1S/C7H6BrNO/c8-7-2-1-5(3-9-7)6-4-10-6/h1-3,6H,4H2 |

InChI Key |

OGTAGGFKFNYLKU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-(oxiran-2-yl)pyridine involves the reaction of 2,5-dibromopyridine with a Grignard reagent, followed by the addition of an epoxide. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide. The reaction proceeds through the formation of a Grignard intermediate, which then reacts with the epoxide to form the desired product .

Industrial Production Methods

Industrial production methods for 2-Bromo-5-(oxiran-2-yl)pyridine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The process conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxiran-2-yl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form pyridine derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

Epoxide Ring Opening: Acidic or basic conditions can be employed, with reagents like hydrochloric acid, sodium hydroxide, or lithium aluminum hydride.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted pyridines, diols, ethers, and amino alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHBrNO

Molecular Weight: 216.06 g/mol

The compound features a pyridine ring substituted with a bromine atom at the 2-position and an oxirane (epoxide) group at the 5-position. The unique structure imparts distinct reactivity, making it suitable for various applications.

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Agent Development: 2-Bromo-5-(oxiran-2-yl)pyridine is studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to the development of new drugs for treating diseases such as cancer and bacterial infections.

- Enzyme Modulation: Preliminary studies indicate that this compound can inhibit specific phosphodiesterases (PDEs), suggesting potential applications in treating cardiovascular diseases related to cyclic nucleotide signaling dysregulation.

-

Materials Science

- Synthesis of Specialty Chemicals: This compound serves as a building block in synthesizing novel materials with specific electronic or optical properties. Its reactivity enables the formation of complex structures that are useful in creating polymers and resins.

- Bioactive Heterocycles: The oxirane group allows for the formation of bioactive heterocycles through various synthetic pathways, contributing to the development of materials with enhanced functionalities .

-

Chemical Biology

- Biochemical Probes: The compound is employed in studying biological pathways and developing biochemical probes that can help elucidate cellular mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in biological research.

Data Table: Summary of Applications

| Field | Application Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Development of therapeutic agents | New treatments for diseases |

| Enzyme modulation | Targeting cardiovascular conditions | |

| Materials Science | Synthesis of specialty chemicals | Novel materials with tailored properties |

| Creation of bioactive heterocycles | Enhanced functionalities in materials | |

| Chemical Biology | Development of biochemical probes | Insights into cellular mechanisms |

Case Studies

-

Study on Antibacterial Activity

A study explored the antibacterial properties of derivatives synthesized from 2-Bromo-5-(oxiran-2-yl)pyridine. It was found that certain derivatives exhibited significant activity against Gram-positive bacteria, indicating potential for developing new antimicrobial agents . -

Investigation of Enzyme Interactions

Research focused on the interaction of this compound with specific enzymes revealed that it could inhibit phosphodiesterase activity, which is crucial for regulating cellular signaling pathways. This finding supports its potential use in pharmacological applications targeting enzyme-related disorders. -

Synthesis of Bioactive Heterocycles

The compound has been utilized in multi-component reactions to synthesize diverse bioactive heterocycles. These reactions have shown promise in producing compounds with significant biological activity, contributing to drug discovery efforts .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxiran-2-yl)pyridine involves its interaction with various molecular targets and pathways. The bromine atom and the oxirane ring confer unique reactivity, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-2-oxiranyl-pyridine: Similar structure but with the bromine atom at the 3-position.

2-Bromo-5-(oxiran-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

2-Chloro-5-(oxiran-2-yl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-5-(oxiran-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the oxirane ring on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Biological Activity

2-Bromo-5-(oxiran-2-yl)pyridine is a heterocyclic compound characterized by a bromine atom and an oxirane (epoxide) group attached to a pyridine ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C8H8BrNO, with a molecular weight of approximately 216.06 g/mol. The following sections explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The presence of the bromine atom and the oxirane group in 2-Bromo-5-(oxiran-2-yl)pyridine enhances its reactivity, making it a candidate for various biological interactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets such as enzymes and receptors.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3-(oxiran-2-yl)pyridine | Bromine at position 2; oxirane at 3 | Different positioning affects reactivity and properties |

| 5-Bromo-2-(oxiran-4-yl)pyridine | Bromine at position 5; oxirane at 4 | Structural isomer with distinct chemical behavior |

| 2-(Oxiran-2-yl)methylpyridine | Contains an oxirane but lacks bromine | Less versatile due to absence of halogen functionality |

| 3-Bromo-pyridine | Brominated pyridine without oxirane | Simpler structure; lacks additional reactivity from oxirane |

Anticancer Activity

Research indicates that compounds similar to 2-Bromo-5-(oxiran-2-yl)pyridine exhibit significant anticancer properties. For instance, studies on various pyridine derivatives have demonstrated their ability to inhibit cancer cell growth, especially against A549 lung adenocarcinoma cells. The mechanism often involves inducing cytotoxicity while sparing non-cancerous cells .

In one study, various derivatives were tested for their anticancer activity using an MTT assay, which evaluates cell viability post-treatment. Compounds with specific structural features, such as free amino groups, showed enhanced activity against cancer cells while maintaining low toxicity towards normal cells .

Antimicrobial Activity

Pyridine derivatives are also noted for their antimicrobial properties. The presence of the oxirane group may enhance the compound's ability to interact with microbial targets, potentially leading to effective treatments against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Studies have shown that certain pyridine compounds exhibit significant antibacterial activity at specific concentrations, indicating their potential as therapeutic agents in combating infections .

Synthesis Methods

The synthesis of 2-Bromo-5-(oxiran-2-yl)pyridine can be achieved through various chemical pathways. Common methods include:

- Electrophilic Bromination : Introducing bromine into the pyridine ring.

- Epoxidation : Converting a double bond into an epoxide using peracids or other oxidizing agents.

These synthetic routes not only produce the desired compound but also allow for modifications that can enhance its biological activity.

Case Studies and Research Findings

Recent studies have focused on the biological profiling of compounds related to 2-Bromo-5-(oxiran-2-yl)pyridine:

- Anticancer Efficacy : A study highlighted that certain derivatives showed up to a 66% reduction in viability for A549 cells when treated with specific concentrations over a defined period .

- Antimicrobial Screening : Another research effort assessed the antimicrobial effectiveness of various pyridine derivatives against resistant bacterial strains, demonstrating significant inhibition rates at concentrations around 100 μg/mL .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the structure significantly influence both anticancer and antimicrobial activities, emphasizing the need for targeted design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.